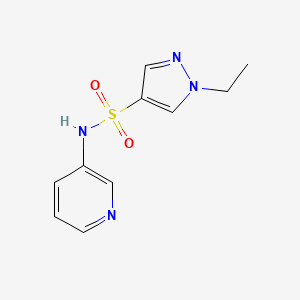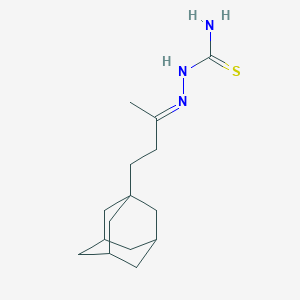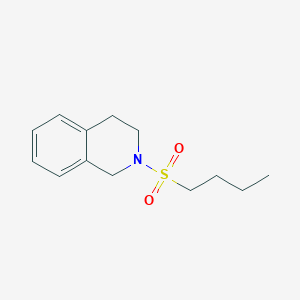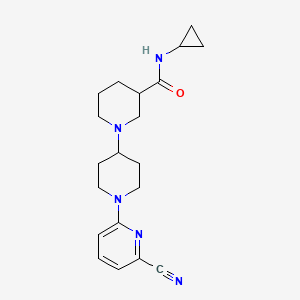
1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that contains a pyrazole ring fused with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Ethylation: The final step involves the ethylation of the nitrogen atom on the pyrazole ring using an ethylating agent like ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-N-(pyridin-3-yl)ethylpiperidin-4-amine: Similar in structure but contains a piperidine ring instead of a pyrazole ring.
1-ethyl-N-(pyridin-3-yl)ethylbenzamide: Contains a benzamide group instead of a sulfonamide group.
Uniqueness
1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-ethyl-N-pyridin-3-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-2-14-8-10(7-12-14)17(15,16)13-9-4-3-5-11-6-9/h3-8,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBMKVQBWQRNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5473928.png)
![methyl 4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B5473932.png)
![3-(isobutylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5473937.png)
![6-iodo-3-methyl-2-[2-(1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5473950.png)

![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B5473967.png)

![N-[4-(cyclopentyloxy)phenyl]propanamide](/img/structure/B5473972.png)
![2-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methylindol-1-yl]methyl]benzonitrile](/img/structure/B5473974.png)
![N-(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5473989.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]ethanesulfonamide](/img/structure/B5473992.png)

![2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B5474002.png)
![(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE](/img/structure/B5474012.png)
